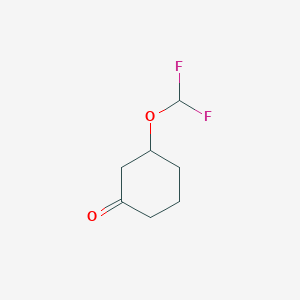

3-(Difluormethoxy)cyclohexan-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Difluoromethoxy)cyclohexan-1-one” is a chemical compound . It is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation can be achieved via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C-C bond and the benzene ring with Al-Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .Molecular Structure Analysis

The molecular structure of “3-(Difluoromethoxy)cyclohexan-1-one” is represented by the InChI code1S/C7H10F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h6-7H,1-4H2 . This indicates that the compound has a cyclohexanone core with a difluoromethoxy group attached.

Wissenschaftliche Forschungsanwendungen

- Die Trifluormethoxy (F₃C-O) und Difluormethoxy (F₂HC-O) Gruppen sind elektronenziehend, was die Stabilität aromatischer Systeme erhöht. Forscher haben diese Gruppen im Design neuartiger Insektizide untersucht. Beispielsweise wurden Analoga von Imidacloprid und Thiacloprid mit F₃CO- und F₂HCO-Gruppen synthetisiert und auf ihre insektizide Aktivität hin untersucht .

Pflanzenschutz und Insektizide

Zusammenfassend lässt sich sagen, dass 3-(Difluormethoxy)cyclohexan-1-on vielversprechend im Pflanzenschutz, in der medizinischen Chemie, in der Materialwissenschaft, in der organischen Synthese und in der Fluor-NMR-Spektroskopie ist. Seine besonderen Eigenschaften machen es zu einem spannenden Ziel für weitere Untersuchungen und Anwendungen in verschiedenen wissenschaftlichen Bereichen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden! 😊

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)cyclohexan-1-one is not fully understood, but it is believed to act as a nucleophile in various chemical reactions due to the presence of the difluoromethoxy group. 3-(Difluoromethoxy)cyclohexan-1-one has been shown to undergo various reactions, such as Michael addition, aldol reaction, and Mannich reaction, which are useful in organic synthesis.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of 3-(Difluoromethoxy)cyclohexan-1-one. However, studies have shown that 3-(Difluoromethoxy)cyclohexan-1-one is relatively non-toxic and has low acute toxicity. It has been reported to have moderate skin irritation potential and mild eye irritation potential.

Vorteile Und Einschränkungen Für Laborexperimente

3-(Difluoromethoxy)cyclohexan-1-one has several advantages for use in lab experiments, including its high reactivity and versatility in organic synthesis reactions. It is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of biologically active compounds. However, 3-(Difluoromethoxy)cyclohexan-1-one has some limitations, such as its limited solubility in water and some organic solvents, which can limit its use in certain reactions.

Zukünftige Richtungen

There are several future directions for research on 3-(Difluoromethoxy)cyclohexan-1-one. One area of interest is the development of new synthetic methods for 3-(Difluoromethoxy)cyclohexan-1-one that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential applications of 3-(Difluoromethoxy)cyclohexan-1-one in the synthesis of biologically active compounds and as a fluorinated solvent. Moreover, research is needed to understand the mechanism of action of 3-(Difluoromethoxy)cyclohexan-1-one and its potential toxicity in humans and the environment.

Conclusion:

In conclusion, 3-(Difluoromethoxy)cyclohexan-1-one is a unique and versatile chemical compound that has gained significant attention in scientific research. Its high reactivity and usefulness in organic synthesis reactions make it a valuable building block for the synthesis of biologically active compounds. Further research is needed to explore the potential applications of 3-(Difluoromethoxy)cyclohexan-1-one and to develop more efficient and environmentally friendly synthetic methods.

Synthesemethoden

3-(Difluoromethoxy)cyclohexan-1-one can be synthesized using various methods, including the reaction of cyclohexanone with difluoromethoxy lithium reagent, the reaction of difluoromethoxy lithium reagent with cyclohexanone oxime, and the reaction of cyclohexanone with difluoromethoxy magnesium bromide. The most commonly used method for the synthesis of 3-(Difluoromethoxy)cyclohexan-1-one is the reaction of cyclohexanone with difluoromethoxy lithium reagent, which yields high yields and purity of the compound.

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h6-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHMEQSEGFGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2285099-77-4 |

Source

|

| Record name | 3-(difluoromethoxy)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)